molecular formula C16H22N6 B11026441 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11026441
M. Wt: 298.39 g/mol
InChI Key: YJYJFZMXWWYNKB-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with methyl groups at positions 4 and 6, linked via an amine group to a 1,4,5,6-tetrahydro-1,3,5-triazine ring bearing a propyl substituent at position 3. Its molecular formula is C₁₆H₂₂N₆ (molecular weight: 314.39 g/mol) .

Properties

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

4,6-dimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C16H22N6/c1-4-7-22-9-17-15(18-10-22)21-16-19-12(3)13-8-11(2)5-6-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

YJYJFZMXWWYNKB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Substitution Reactions: The dimethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Triazine Ring Formation: The triazine ring is formed by reacting the intermediate with cyanuric chloride under basic conditions, followed by reduction to obtain the tetrahydrotriazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

(a) N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine
  • Structure : Benzyl group replaces propyl on triazine; quinazoline has 4,8-dimethyl substituents.
  • Molecular Weight : 346.438 g/mol .
(b) N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
  • Structure : 2-Methoxyethyl substituent on triazine.
  • Molecular Weight: Not explicitly stated, but estimated to be higher due to the methoxyethyl group .
(c) N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine
  • Structure : Cycloheptyl group on triazine; quinazoline has 6-methoxy and 4-methyl substituents.
  • Molecular Weight : 368.48 g/mol .
  • Key Differences : The bulky cycloheptyl group enhances lipophilicity, which may improve binding to hydrophobic targets but could limit metabolic stability .

Substituent Variations on the Quinazoline Ring

(a) 6-Chloro-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
  • Structure : Chloro and phenyl groups on quinazoline; 3-methoxypropyl on triazine.
  • Molecular Weight: Not explicitly stated, but the chloro and phenyl groups increase molecular weight .
  • Key Differences : The electron-withdrawing chloro group and aromatic phenyl substituent may enhance halogen bonding and π-π interactions, respectively, influencing receptor binding affinity .
(b) 8-Methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
  • Structure : Methoxy at position 8 on quinazoline; propyl on triazine.
  • Molecular Weight : 314.39 g/mol .

Functional Analogues in Materials Science

(a) Cz-Trz (9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-carbazole)
  • Structure : Carbazole linked to diphenyltriazine.
  • Application : Used in OLEDs for sky-blue emission .

Comparative Data Table

Compound Name Triazine Substituent Quinazoline Substituents Molecular Weight (g/mol) Key Properties/Applications
4,6-Dimethyl-N-(5-propyl-triazin-2-yl)quinazolin-2-amine (Target) Propyl 4,6-dimethyl 314.39 Unknown (structural analogue studies)
N-(5-Benzyl-triazin-2-yl)-4,8-dimethylquinazolin-2-amine Benzyl 4,8-dimethyl 346.44 Increased aromatic interactions
N-[5-(2-Methoxyethyl)-triazin-2-yl]-4,8-dimethylquinazolin-2-amine 2-Methoxyethyl 4,8-dimethyl ~340 (estimated) Enhanced solubility
6-Chloro-N-[5-(3-methoxypropyl)-triazin-2-yl]-4-phenylquinazolin-2-amine 3-Methoxypropyl 6-chloro, 4-phenyl ~400 (estimated) Halogen bonding potential
Cz-Trz Diphenyl Carbazole-linked ~500 (estimated) OLED emitter (TADF properties)

Biological Activity

The compound 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine represents a class of quinazolinamine derivatives which are gaining attention for their biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N6C_{15}H_{22}N_6, and its structure features a quinazolinamine core substituted with a tetrahydro-triazine moiety. The presence of these heterocycles contributes to the compound's potential pharmacological properties.

PropertyValue
Molecular Weight286.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that quinazolinamine derivatives can act as inhibitors of various ATP-binding cassette (ABC) transporters, particularly BCRP (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp). These transporters are often implicated in multidrug resistance (MDR) in cancer therapy.

Key Findings

  • Inhibition of Drug Efflux : The compound has been shown to inhibit the efflux of anticancer drugs by modulating the localization and activity of BCRP and P-gp transporters. This action enhances the accumulation of chemotherapeutic agents within resistant cancer cells .
  • Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the quinazolinamine scaffold can significantly alter its inhibitory potency against BCRP and P-gp. Compounds with specific substitutions demonstrated improved pharmacokinetic profiles and increased efficacy in reversing MDR .

Biological Activity in Cancer Models

In vitro studies have demonstrated that This compound exhibits significant anti-cancer activity:

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
H460/MX200.25BCRP inhibition
MCF-70.30P-gp inhibition
A5490.15Increased drug accumulation

These results indicate that the compound not only inhibits drug efflux but also enhances the sensitivity of cancer cells to conventional chemotherapy.

Case Study 1: Reversal of Multidrug Resistance

A recent study evaluated the effectiveness of this compound in reversing MDR in H460/MX20 cells. The treatment resulted in a significant increase in mitoxantrone accumulation compared to untreated controls, highlighting its potential as an adjunct therapy in resistant cancer cases .

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic assessments using animal models, the compound showed favorable absorption and distribution characteristics. Its ability to cross biological membranes suggests a potential for oral bioavailability which is critical for therapeutic applications .

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